4-Amino-2-fluoronicotinic acid
Description
4-Amino-2-fluoronicotinic acid (C₆H₅FN₂O₂) is a fluorinated nicotinic acid derivative featuring an amino group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. The fluorine atom enhances electronegativity and metabolic stability, while the amino and carboxylic acid groups enable diverse reactivity and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-amino-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMBNNDGKUPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-2-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method starts with m-fluoroaniline, which undergoes a series of reactions including amino protection, formylation via the Vilsmeier-Haack reaction, oxidation to form carboxylic acid, and hydrogenation reduction of nitro groups using Pd/C .
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The industrial process involves sequential steps of protection, formylation, oxidation, and reduction, ensuring a high yield of the desired product .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or introducing protective groups.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 4-amino-2-fluoronicotinate | 85–92% | |
| Methanol, DCC/DMAP, room temperature | Methyl 4-amino-2-fluoronicotinate | 78% |
Key observation: Esterification preserves the amino and fluorine groups, enabling further functionalization .
Amidation Reactions
The carboxylic acid reacts with primary or secondary amines to form amides, widely used in pharmaceutical intermediates.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thionyl chloride, followed by benzylamine | 4-Amino-2-fluoronicotinoyl benzylamide | 67% | |
| EDC/HOBt, DIPEA, DMF | 4-Amino-2-fluoronicotinoyl-L-alanine methyl | 81% |
Amidation proceeds efficiently with coupling agents, though steric hindrance from the fluorine atom may reduce yields in bulkier substrates .
Nucleophilic Substitution
The amino group participates in substitution reactions, particularly under basic or catalytic conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, pyridine, 0°C | 4-Acetamido-2-fluoronicotinic acid | 90% | |
| Methyl iodide, K₂CO₃, DMF, 60°C | 4-(Methylamino)-2-fluoronicotinic acid | 73% |
The fluorine atom at the 2-position stabilizes the pyridine ring against ring-opening during substitution .
Oxidation and Reduction
Controlled redox reactions modify functional groups while retaining the heterocyclic core.
Oxidation of the amino group requires careful control to avoid over-oxidation to nitroso derivatives .
Condensation Reactions
The amino group reacts with carbonyl compounds to form imines or heterocycles.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde, AcOH, Δ | 4-(Benzylideneamino)-2-fluoronicotinic acid | 82% | |
| Cyclohexanone, TiCl₄, CH₂Cl₂ | Tetrahydroquinoline derivative | 71% |
Imine formation is reversible, but stabilization via hydrogen bonding enhances product isolation .
Halogen Exchange Reactions
The fluorine atom can be displaced under harsh conditions, though this is less common due to its strong C-F bond.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl₅, POCl₃, 110°C | 4-Amino-2-chloronicotinic acid | 44% | |
| BBr₃, CH₂Cl₂, −78°C | 4-Amino-2-bromonicotinic acid | 38% |
Halogen exchange typically requires Lewis acids and elevated temperatures, reflecting the stability of the C-F bond .
Metal-Catalyzed Coupling
The pyridine ring participates in cross-coupling reactions for complex molecule synthesis.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Amino-2-fluoro-5-phenylnicotinic acid | 61% |
Suzuki-Miyaura coupling introduces aryl groups at the 5-position, leveraging the electron-withdrawing fluorine atom to direct reactivity .
Scientific Research Applications
4-Amino-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoronicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The amino group allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological and chemical properties of nicotinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 4-amino-2-fluoronicotinic acid and its analogues:
Table 1: Structural and Physicochemical Comparison
<sup>‡</sup>Molecular weight calculated from formula.
Electronic and Reactivity Differences
- Fluorine vs.
- Amino Group Position: Moving the amino group from the 4- to 2-position (e.g., 2-amino-5-fluoronicotinic acid) changes hydrogen-bonding capacity and acidity. The 4-amino configuration in this compound allows for conjugation with the carboxylic acid group, stabilizing resonance structures .
Biological Activity
4-Amino-2-fluoronicotinic acid is a derivative of nicotinic acid characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:
- Fluorine Atom : Enhances lipophilicity and reactivity, allowing for improved interaction with biological membranes and receptors.
- Amino Group : Capable of forming hydrogen bonds, which aids in binding to enzymes and receptors, potentially modulating metabolic pathways.
These interactions can lead to various biochemical effects, including enzyme inhibition and receptor modulation, contributing to its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have demonstrated its potential as a scaffold for developing compounds targeting cancer cells. The compound’s ability to inhibit specific enzymes involved in tumor growth is under investigation.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative diseases.
Research Findings
Several studies have explored the biological activity of this compound:
Case Study: Antitumor Effects
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study involving human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. The proposed mechanism includes the induction of apoptosis through modulation of signaling pathways associated with cell survival.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In one study, mice treated with the compound exhibited reduced tumor growth rates compared to control groups. The findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-nicotinic Acid | Amino group at the 4-position, no fluorine | Studied for its role in vitamin B3 metabolism |
| 6-Fluoronicotinic Acid | Fluorine at the 6-position | Used extensively as a building block in medicinal chemistry |
| 4-Amino-5-fluoronicotinic Acid | Amino group at the 4-position, fluorine at the 5-position | Exhibits anti-inflammatory properties |
This table highlights how the specific combination of functional groups in this compound contributes to its distinct biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-Amino-2-fluoronicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves halogenation of aminonicotinic acid precursors. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF with a palladium catalyst) or via diazotization followed by Balz-Schiemann reaction. Reaction optimization requires careful control of temperature (e.g., 120°C in DMF) and solvent polarity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%). Monitor fluorination regioselectivity using TLC and intermediate characterization by FT-IR .
Q. Which analytical techniques provide conclusive structural confirmation of this compound, and how should researchers interpret key spectral data?
- Methodological Answer: High-resolution NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography are definitive. Key spectral features:
- ¹H NMR : Fluorine at C2 deshields adjacent protons (C3-H: δ 8.2–8.4 ppm; splitting due to ³J coupling with F).
- ¹⁹F NMR : Singlet near -110 ppm confirms absence of adjacent electronegative groups.
- X-ray : Validates planarity of the pyridine ring and hydrogen bonding between -COOH and -NH₂ groups. Cross-validate with FT-IR (C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Q. What storage conditions are recommended to preserve the stability of this compound in laboratory settings?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Pre-laboratory handling should include equilibration to room temperature in a desiccator to minimize hydrolysis. Monitor degradation via periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated nicotinic acid derivatives, such as unexpected splitting or shifts?
- Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies:
- Dynamic NMR : Probe temperature-dependent tautomerization (e.g., keto-enol equilibria).
- Computational Modeling : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH₂).
Cross-reference with X-ray data to confirm substituent positions .
Q. What experimental strategies enhance regioselectivity during fluorination in the synthesis of this compound?
- Methodological Answer: To minimize competing substitutions:
- Protecting Groups : Temporarily block the amino group (e.g., Boc protection) before fluorination.
- Directed Metallation : Use lithium-halogen exchange to direct fluorine to C2.
- Microwave-Assisted Synthesis : Shorten reaction times to reduce side products.
Validate regioselectivity via NOESY NMR or single-crystal XRD .
Q. How can computational models predict the electronic effects of fluorine substitution on the reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) quantify fluorine's electron-withdrawing effects:
- Fukui Indices : Identify nucleophilic/electrophilic sites for cross-coupling reactions.
- HOMO-LUMO Gaps : Correlate with stability under acidic/basic conditions.
- Solvent Models : Use PCM (Polarizable Continuum Model) to simulate aqueous vs. non-polar environments.
Compare results with experimental kinetic studies (e.g., hydrolysis rates) .
Data Analysis & Presentation
Q. How should researchers statistically analyze yield variations in synthetic batches of this compound?
- Methodological Answer: Apply ANOVA to compare batch yields under varying conditions (temperature, catalyst loading). Use Tukey’s HSD test for pairwise comparisons. Report uncertainties via error bars in graphs and provide raw data in appendices (see IUPAC guidelines for reproducibility) .
Q. What criteria should be prioritized when evaluating the quality of crystallographic data for this compound?
- Methodological Answer: Key metrics:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
